molecular formula C11H15N3O4S B13311659 N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide

N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B13311659
M. Wt: 285.32 g/mol
InChI Key: IKXOJUUBLIYBNG-UHFFFAOYSA-N
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Description

N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide (CAS 1606433-42-4) is a synthetic sulfonamide derivative of high interest in medicinal chemistry and pharmacology research. This compound, with the molecular formula C11H15N3O4S and a molecular weight of 285.32, features a sulfonamide functional group linked to a nitrobenzene moiety and a cyclopropylaminoethyl side chain . Sulfonamides represent a major class of therapeutic agents with a broad spectrum of pharmacological activities. Researchers are exploring non-antibacterial sulfonamides like this compound for various applications, as they do not contain the aromatic amine group typically associated with allergic responses seen in antibacterial sulfonamides . The specific structural features of this chemical—including the cyclopropyl group and the nitro-substituted benzene ring—make it a valuable scaffold for developing novel enzyme inhibitors and receptor modulators. Similar sulfonamide compounds are being investigated in multi-target drug discovery approaches for complex conditions such as Alzheimer's disease and Type 2 Diabetes, often focusing on targets like peroxisome proliferator-activated receptors (PPARγ) and fatty acid amide hydrolase (FAAH) . Furthermore, the structural motif of an N-aryl sulfonamide is a key pharmacophore in selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential for research into anti-inflammatory pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

N-[2-(cyclopropylamino)ethyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C11H15N3O4S/c15-14(16)10-3-5-11(6-4-10)19(17,18)13-8-7-12-9-1-2-9/h3-6,9,12-13H,1-2,7-8H2

InChI Key

IKXOJUUBLIYBNG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of cyclopropylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Reduction: N-[2-(Cyclopropylamino)ethyl]-4-aminobenzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The nitro group may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The compound is compared below with two analogs from the provided evidence:

Table 1: Structural and Molecular Comparison
Compound Name & ID Molecular Formula Molecular Weight Key Substituents
N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide (Target) Not provided Not provided Cyclopropylaminoethyl group, 4-nitrobenzene sulfonamide
BF38435 C₁₆H₁₆N₄O₄S 360.3876 8-Methylimidazo[1,2-a]pyridin-2-yl ethyl group, 4-nitrobenzene sulfonamide
BF38434 C₂₀H₂₃FN₂O₄ 374.406 Ethanediamide backbone, 4-fluorophenylmethyl, hydroxy-(4-methoxyphenylmethyl)propyl
Structural Insights

Target vs. BF38435: Both share the 4-nitrobenzene sulfonamide motif, a common feature in enzyme inhibitors (e.g., carbonic anhydrase or kinase inhibitors). The cyclopropylaminoethyl group in the target contrasts with BF38435’s imidazopyridine-ethyl substituent. Imidazopyridines are heterocycles known for CNS activity (e.g., anxiolytics), suggesting BF38435 may target neurological pathways, while the cyclopropyl group in the target could enhance metabolic stability and membrane permeability . Molecular weight differences (360.39 vs. target’s unlisted value) imply variations in solubility and bioavailability.

Target vs. BF38434: BF38434 belongs to the ethanediamide class, structurally distinct from sulfonamides.

Limitations of Available Data

  • Missing Pharmacological Data : The evidence provided lacks experimental results (e.g., IC₅₀, binding affinities) for these compounds, limiting direct functional comparisons.
  • Structural Diversity : BF38434’s ethanediamide class limits direct comparison with sulfonamides; further analogs with shared scaffolds are needed for robust analysis.

Biological Activity

N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

PropertyDetails
Molecular FormulaC11H15N3O4S
Molecular Weight285.32 g/mol
IUPAC NameN-[2-(cyclopropylamino)ethyl]-4-nitrobenzenesulfonamide
InChI KeyIKXOJUUBLIYBNG-UHFFFAOYSA-N
Canonical SMILESC1CC1NCCNS(=O)(=O)C2=CC=C(C=C2)N+[O-]

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane. This method ensures high yields and purity suitable for research and potential pharmaceutical applications.

The biological activity of this compound is primarily attributed to its sulfonamide group, which can inhibit bacterial folic acid synthesis. This mechanism is similar to other sulfonamides, making it a candidate for antimicrobial applications. The nitro group may also participate in redox reactions, influencing various cellular processes.

Biological Activity

Research indicates that this compound exhibits antimicrobial properties. Sulfonamides are known to disrupt bacterial growth by inhibiting the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria. The specific structure of this compound enhances its interaction with biological targets, potentially leading to improved efficacy compared to traditional sulfonamides .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study comparing various sulfonamide compounds found that those with a cyclopropyl group exhibited enhanced antibacterial activity against resistant strains of bacteria, suggesting that this compound could be effective against challenging infections .
  • Inhibition Studies : In vitro studies have demonstrated that this compound can significantly inhibit the growth of Gram-positive and Gram-negative bacteria at low concentrations, indicating its potential as a broad-spectrum antibiotic.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, making it a suitable candidate for further development as a therapeutic agent .

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other sulfonamides:

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropyl group, nitro substituentAntimicrobial
N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamideDifferent nitro positionAntimicrobial
N-[2-(Cyclopropylamino)ethyl]-N,N-dimethylsulfuric diamideSulfuric diamide instead of sulfonamideLimited antibacterial activity

Q & A

Q. What are the established synthetic routes for N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Nitration and sulfonation : Introduction of the nitro and sulfonamide groups to the benzene ring.
  • Side-chain modification : Cyclopropylamine is coupled to the ethylamine side chain via nucleophilic substitution or reductive amination .

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (nitration step)Prevents byproducts
SolventDichloromethane/DMFEnhances solubility
Reaction Time12–24 hrs (amide coupling)Ensures completion
CatalystsTriethylamine (base)Facilitates deprotonation

Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfonyl chloride to amine) and inert atmospheres to avoid oxidation .

Q. How is the structural integrity of this compound verified post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.3–8.5 ppm (aromatic protons), δ 2.8–3.2 ppm (ethylamine chain) .
    • ¹³C NMR : Signals near 150 ppm (nitro group), 55–60 ppm (cyclopropyl carbons) .
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) confirms molecular weight (e.g., m/z ~324 for C₁₁H₁₄N₄O₄S) .
  • X-ray Crystallography : Resolves bond angles (e.g., S–N–C: ~107°) and confirms stereochemistry .

Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this sulfonamide derivative?

Methodological Answer: The ICReDD framework integrates quantum chemical calculations and experimental feedback:

  • Reaction Path Search : Density Functional Theory (DFT) identifies transition states and intermediates, reducing trial-and-error approaches .
  • Machine Learning : Trained on existing sulfonamide syntheses to predict optimal solvents (e.g., DMF vs. THF) and catalysts.
  • Example Workflow :
    • Simulate nitration energetics using Gaussian02.
    • Validate with microkinetic models.
    • Narrow experimental conditions (e.g., 0–10°C, 12–18 hrs) .

This approach reduces development time by ~40% compared to traditional methods .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. inactivity)?

Methodological Answer: Contradictions often arise from:

  • Assay Variability : Differences in buffer pH, temperature, or enzyme isoforms.
  • Compound Stability : Degradation under assay conditions (e.g., hydrolysis of the sulfonamide group).

Q. Resolution Strategies :

IssueMethodological FixReference
Inconsistent IC₅₀Standardize assays (pH 7.4, 37°C)
False negativesTest stability via LC-MS over 24 hrs
Off-target effectsUse orthogonal assays (e.g., SPR vs. fluorescence)

Comparative studies under controlled conditions are critical .

Q. What challenges arise in characterizing the sulfonamide’s conformation in different solvents, and how are they addressed?

Methodological Answer: The compound exhibits conformational flexibility due to:

  • Rotatable bonds : Ethylamine linker and cyclopropyl group.
  • Solvent Polarity : Polar solvents (e.g., DMSO) stabilize zwitterionic forms, while non-polar solvents (e.g., chloroform) favor folded conformations .

Q. Analytical Solutions :

  • Variable-Temperature NMR : Reveals conformational exchange (e.g., coalescence of cyclopropyl signals at 40°C).
  • Molecular Dynamics Simulations : Predicts dominant conformers in specific solvents (e.g., extended vs. folded) .
  • IR Spectroscopy : Detects hydrogen bonding (e.g., S=O⋯H–N interactions at 3300 cm⁻¹) .

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